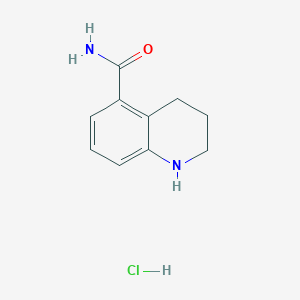
1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl It is a derivative of tetrahydroquinoline, a bicyclic structure that is part of many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline structure.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated tetrahydroquinoline compounds.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is explored as a potential therapeutic agent due to its structural similarity to bioactive natural products.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features and biological activities.
Quinoline: An oxidized form of tetrahydroquinoline, known for its use in antimalarial drugs.
Isoquinoline: Another related compound with a similar bicyclic structure, used in various medicinal chemistry applications.
Uniqueness
1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxamide group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9;/h1,3,5,12H,2,4,6H2,(H2,11,13);1H |
InChI Key |
LADUGRROZCXSGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















